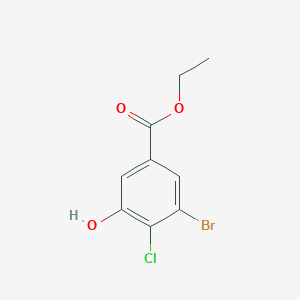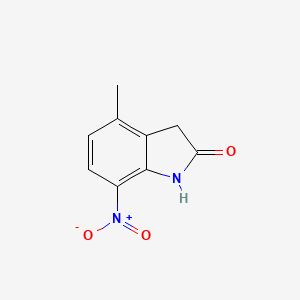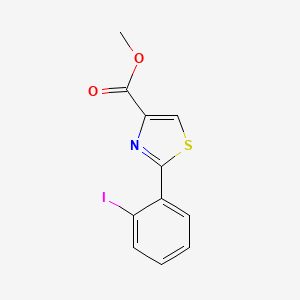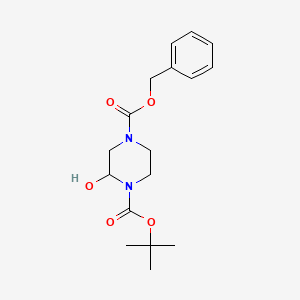
12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid is a compound that features a pyrrolidinone ring and a dodecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid typically involves the reaction of dodecanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually at room temperature, to form the NHS ester of dodecanoic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: The compound can be hydrolyzed to dodecanoic acid and N-hydroxysuccinimide under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions are used for hydrolysis reactions.
Major Products Formed
Amides: Formed from substitution reactions with amines.
Dodecanoic Acid and N-Hydroxysuccinimide: Formed from hydrolysis reactions.
Scientific Research Applications
12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid involves the formation of stable amide bonds through nucleophilic substitution reactions. The NHS ester group is highly reactive towards nucleophiles, facilitating the formation of amide bonds with amines. This property makes it useful in various applications, including protein modification and drug delivery .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A compound with similar reactivity and applications.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Another compound with a pyrrolidinone ring and similar reactivity.
Uniqueness
12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid is unique due to its long dodecanoic acid chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring longer hydrophobic chains .
Properties
IUPAC Name |
12-(2,5-dioxopyrrolidin-1-yl)oxy-12-oxododecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c18-13-11-12-14(19)17(13)23-16(22)10-8-6-4-2-1-3-5-7-9-15(20)21/h1-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLDWSALUCTPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13670232.png)
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)






